molecular formula C19H23ClN2O3S B7710205 N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide

N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide

Cat. No. B7710205
M. Wt: 394.9 g/mol
InChI Key: CJKORIBFLBGUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as CBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to work through multiple pathways. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which play a role in the inflammatory response. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has also been found to reduce the expression of genes involved in cell proliferation and angiogenesis, which are important for tumor growth. Additionally, N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been found to reduce the activity of various enzymes involved in the metabolism of drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. It has been found to be effective in various in vitro and in vivo models, making it a promising candidate for further research. However, N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide and its potential use in the treatment of various diseases.

Synthesis Methods

N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 4-(propylsulfamoyl)benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 3-(4-chlorophenyl)propanoyl chloride. The purity of the synthesized N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is determined through various analytical methods such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent in various diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-2-13-22-26(24,25)17-10-7-15(8-11-17)9-12-19(23)21-14-16-5-3-4-6-18(16)20/h3-8,10-11,22H,2,9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKORIBFLBGUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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